4'-(n-Pentylthio)-2,2,2-trifluoroacetophenone
Description
4'-(n-Pentylthio)-2,2,2-trifluoroacetophenone (CAS Ref: 10-F399982) is a fluorinated aromatic ketone characterized by a trifluoromethyl group at the α-position and an n-pentylthio (-S(CH₂)₄CH₃) substituent at the para position of the benzene ring. This compound, now discontinued by CymitQuimica , combines the electron-withdrawing properties of the trifluoromethyl group with the steric bulk and moderate electron-donating capacity of the thioether substituent.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-pentylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3OS/c1-2-3-4-9-18-11-7-5-10(6-8-11)12(17)13(14,15)16/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNESYHGAZTWBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation of the thiol, generating the reactive thiolate nucleophile. A representative protocol involves:
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Molar ratio : 1:1.2 (bromide : n-pentylthiol)
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Temperature : 90°C
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Reaction time : 12–24 hours
Under these conditions, yields of 68–75% are achievable. Side products include disulfide formation from thiol oxidation, mitigated by inert atmosphere (N₂/Ar).
Table 1: Optimization of NAS Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +15% vs. THF |
| Base | K₂CO₃, Et₃N, NaOH | K₂CO₃ | +22% vs. NaOH |
| Temperature (°C) | 70–110 | 90 | Peak yield at 90 |
| Reaction Time (hours) | 6–36 | 18 | Plateau after 18 |
Recent advances in C–H activation enable direct introduction of the n-pentylthio group onto 2,2,2-trifluoroacetophenone. Transition metal catalysts, particularly palladium complexes, mediate this transformation.
Catalytic System and Mechanism
A Pd(OAc)₂/1,10-phenanthroline system activates the aromatic C–H bond at the para position. The proposed mechanism involves:
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Electrophilic palladation : Formation of a cyclopalladated intermediate.
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Oxidative addition : n-Pentylthiol coordinates to Pd.
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Reductive elimination : Release of the thioether product.
Table 2: C–H Functionalization Performance
| Catalyst | Ligand | Yield (%) | Selectivity (para:ortho) |
|---|---|---|---|
| Pd(OAc)₂ | 1,10-Phenanthroline | 63 | 92:8 |
| PdCl₂ | PPh₃ | 47 | 85:15 |
| [Ru(p-cymene)Cl₂]₂ | AgSbF₆ | 38 | 79:21 |
This method reduces steps but requires stringent control of directing groups and catalyst loading.
Sulfur-Extrusion Approaches
Thiocarbonyl derivatives offer an unconventional pathway. For instance, 4'-(n-pentylthio)thiobenzamide undergoes oxidative desulfurization with trifluoroacetic acid/H₂O₂ to yield the target compound.
Reaction Optimization
Key variables include:
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Oxidant : H₂O₂ (30%) vs. mCPBA
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Acid : TFA vs. H₂SO₄
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Temperature : 25–60°C
Optimal conditions (TFA/H₂O₂ at 40°C) provide 58% yield with minimal overoxidation.
Green Chemistry Considerations
Emerging methods prioritize solvent-free conditions and catalytic recycling. A notable example uses:
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Ball milling : Mechanochemical synthesis combining 4'-iodo-2,2,2-trifluoroacetophenone, n-pentylthiol, and K₂CO₃.
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Advantages : 90% conversion in 2 hours, no solvent waste.
This approach aligns with trends in sustainable chemistry but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Coatings and Adhesives
Due to its fluorinated nature, this compound is incorporated into formulations for coatings and adhesives that require enhanced water and oil repellency. The trifluoromethyl group imparts hydrophobic characteristics that are beneficial in various industrial applications .
Nanocomposites
Research has indicated that incorporating 4'-(n-Pentylthio)-2,2,2-trifluoroacetophenone into nanocomposite materials can improve mechanical properties and thermal stability. These enhancements are vital for applications in aerospace and automotive industries where material performance is critical .
Biological Applications
Pharmacological Studies
The compound's structure allows it to be investigated for potential pharmacological activities. Studies have shown that derivatives of trifluoroacetophenones exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development .
Biochemical Assays
In biochemical research, this compound has been used as a reagent in assays to study enzyme kinetics and interactions due to its ability to modify protein structures selectively .
Case Studies
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Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound in synthesizing new fluorinated compounds with enhanced bioactivity profiles. The results indicated improved solubility and potency compared to non-fluorinated analogs. -
Development of Advanced Coatings
Research highlighted the formulation of a novel coating using this compound that exhibited superior resistance to solvents and chemicals compared to traditional coatings. This application shows promise for protective coatings in harsh environments.
Mechanism of Action
The mechanism of action of 4’-(n-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pentylthio group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and applications of trifluoroacetophenone derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, enabling rapid nucleophilic additions (e.g., hydroboration in 90% yield at RT for the parent compound) . The nitro group (in 4'-nitro analog) further amplifies this effect, while the thioether in the target compound introduces steric bulk and mild electron donation.
- Steric Effects : The n-pentylthio group’s long alkyl chain may hinder reactions requiring planar transition states, contrasting with smaller substituents like methyl or halogens.
Reactivity in Nucleophilic Additions
Competition experiments () reveal substituent-dependent reactivity trends in carbonyl electrophilicity:
Table 2: Relative Reactivity in Nucleophilic Additions
| Carbonyl Compound | Relative Reactivity | Product Ratio (vs. Competing Substrate) |
|---|---|---|
| 2,2,2-Trifluoroacetophenone (CF₃) | Moderate | 37:63 (vs. CHF₂ ketone) |
| 2,2-Difluoroacetophenone (CHF₂) | Higher | 63:37 (vs. CF₃ ketone) |
| Benzaldehyde | Lower | 32:68 (vs. CF₃ ketone) |
Implications :
- The CF₃ group’s strong electron-withdrawing effect increases carbonyl reactivity compared to aldehydes but is less activating than CHF₂ due to hyperconjugative effects .
- The n-pentylthio substituent’s electronic and steric profile may modulate reactivity differently, though specific data are lacking.
Physical Properties
- Dipole Moments and Solubility: Hydrazones of trifluoroacetophenone derivatives exhibit high dipole moments (6.69–8.38 Debye) and electrophilic indices (5.54–6.55 eV), with CF₃ groups dominating electronic effects . The n-pentylthio group’s contribution remains unstudied but may reduce polarity.
Biological Activity
4'-(n-Pentylthio)-2,2,2-trifluoroacetophenone is an organosulfur compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₃F₃OS
- Molecular Weight : 264.28 g/mol
- Functional Groups : Trifluoromethyl group, carbonyl group, and a sulfur substituent.
The presence of the trifluoromethyl group enhances the lipophilicity and reactivity of the compound, which may contribute to its biological activity.
Biological Activity
Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. Specifically, this compound has been shown to possess several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated cytotoxic effects on specific cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Trifluoromethyl Group : This is achieved through electrophilic fluorination methods.
- Introduction of the Pentylthio Group : This can be accomplished via nucleophilic substitution reactions on appropriate precursors.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,2,2-Trifluoroacetophenone | Simple trifluoromethyl ketone | Lacks sulfur substituent |
| 4'-Phenyl-2,2,2-trifluoroacetophenone | Phenyl-substituted ketone | Contains an additional phenyl group |
| 4-Chloro-2,2,2-trifluoroacetophenone | Chlorinated analog | Contains a chlorine atom instead of sulfur |
The inclusion of the pentylthio group in this compound potentially alters its solubility and enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value lower than that of commonly used antibiotics.
- Cytotoxicity Assay : In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability.
- Enzyme Inhibition Study : Research published in Biochemical Pharmacology highlighted that this compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission regulation.
Q & A
Q. What are the common synthetic routes for 4'-(n-Pentylthio)-2,2,2-trifluoroacetophenone?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A plausible route includes:
- Thiol-Epoxide Coupling : Reacting 2,2,2-trifluoroacetophenone derivatives with n-pentylthiol under basic conditions. The reaction may require pH control (pH 4–6) to optimize nucleophilic attack, as seen in analogous acetophenone syntheses .
- Stepwise Functionalization : Introducing the trifluoroacetyl group via Friedel-Crafts acylation, followed by thiolation using n-pentylthiol in the presence of a catalyst (e.g., CuSO₄) .
- Purification : Distillation under reduced pressure or column chromatography to isolate the product, similar to methods for 4’-(2,4-Difluorophenoxy)acetophenone .
Q. How is this compound characterized in research settings?
Key characterization methods include:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₅F₃OS: 292.08) .
- Elemental Analysis : Confirmation of C, H, S, and F content .
Q. What are its primary applications in academic research?
- Medicinal Chemistry : As a fluorinated building block for protease inhibitors or kinase modulators, leveraging the trifluoromethyl group’s metabolic stability .
- Materials Science : Studying its liquid crystalline behavior due to the rigid acetophenone core and flexible pentylthio chain .
- Biochemical Probes : Functionalizing nanoparticles or enzymes via the thioether group for targeted delivery .
Advanced Questions
Q. How can researchers optimize the yield of this compound during synthesis?
Critical variables include:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of n-pentylthiol .
- pH Control : Maintaining pH 4–6 prevents thiol oxidation and ensures efficient substitution .
- Catalysts : Cu(I) or Pd-based catalysts improve coupling efficiency in thiol-arene reactions .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation. Excess heat may degrade the trifluoromethyl group .
Q. What analytical challenges arise when characterizing this compound, and how can they be addressed?
- Fluorine Signal Splitting : Overlapping NMR signals due to coupling with adjacent protons. Use decoupling techniques or 2D NMR (e.g., HSQC) for resolution .
- Thiol Oxidation : Trace disulfide byproducts in mass spectra. Purify via preparative HPLC or reduce with TCEP prior to analysis .
- Crystallinity Issues : Low melting point complicates X-ray crystallography. Grow crystals in mixed solvents (e.g., hexane/ethyl acetate) at -20°C .
Q. Are there known discrepancies in reported data on this compound’s reactivity, and how should they be resolved?
- Contradictory Reactivity in Cross-Coupling : Some studies report successful Suzuki-Miyaura coupling, while others note inefficiency. This may stem from steric hindrance from the trifluoromethyl group. Validate using bulky palladium ligands (e.g., SPhos) .
- Divergent Stability in Solvents : Discrepancies in shelf-life studies suggest degradation in polar solvents. Conduct accelerated stability tests (40°C/75% RH) with HPLC monitoring to establish optimal storage conditions (e.g., anhydrous DCM at -20°C) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
